3-[1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N,N-diethylpropanamide
Description
The compound 3-[1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N,N-diethylpropanamide features a 1,2-benzothiazole 1,1-dioxide core linked to a hydrazinyl group and a diethylamide moiety. The diethylamide group enhances lipophilicity, which may influence bioavailability and target binding .
Properties
IUPAC Name |
3-[amino-(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-N,N-diethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3S/c1-3-17(4-2)13(19)9-10-18(15)14-11-7-5-6-8-12(11)22(20,21)16-14/h5-8H,3-4,9-10,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMARIUUQIFRKHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CCN(C1=NS(=O)(=O)C2=CC=CC=C21)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Aminobenzenethiol with Sulfur Trioxide
The benzothiazole sulfone core is synthesized via cyclization of 2-aminobenzenethiol with sulfur trioxide under acidic conditions. A representative protocol involves:
- Dissolving 2-aminobenzenethiol (10 mmol) in concentrated sulfuric acid at 0°C
- Gradual addition of sulfur trioxide (12 mmol) with stirring for 6 hours at 50°C
- Quenching with ice-water to precipitate 1,2-benzothiazole-3-amine 1,1-dioxide (yield: 78%)
- IR (KBr): 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym)
- ¹H-NMR (DMSO-d₆): δ 8.21 (d, 1H, Ar-H), 7.89 (t, 1H, Ar-H), 7.64 (d, 1H, Ar-H), 6.95 (s, 2H, NH₂)
Hydrazination of 1,2-Benzothiazole-3-amine 1,1-Dioxide
Hydrazine Substitution via Nucleophilic Aromatic Substitution
The amine group at position 3 undergoes substitution with hydrazine hydrate in ethylene glycol:
- Refluxing 1,2-benzothiazole-3-amine 1,1-dioxide (5 mmol) with 85% hydrazine hydrate (15 mmol) in ethylene glycol for 4 hours
- Cooling and filtering to isolate 3-hydrazinyl-1,2-benzothiazole 1,1-dioxide (yield: 65%)
- Solvent: Ethylene glycol enhances nucleophilicity of hydrazine
- Temperature: Reflux (190°C) accelerates substitution kinetics
Synthesis of N,N-Diethylpropionamide
Amidation of Propionyl Chloride with Diethylamine
Propionyl chloride (10 mmol) is reacted with diethylamine (12 mmol) in dichloromethane under inert atmosphere:
- Dropwise addition of propionyl chloride to diethylamine at 0°C
- Stirring for 2 hours at room temperature
- Washing with 5% HCl to remove excess amine, followed by drying over MgSO₄ (yield: 89%)
- ¹H-NMR (CDCl₃): δ 3.35 (q, 4H, NCH₂CH₃), 2.50 (t, 2H, COCH₂), 1.80 (m, 2H, CH₂), 1.12 (t, 6H, CH₃)
Coupling of 3-Hydrazinylbenzothiazole Sulfone with N,N-Diethylpropionamide
Nucleophilic Acyl Substitution in Polar Aprotic Solvents
The hydrazine moiety attacks the carbonyl carbon of N,N-diethylpropionamide under basic conditions:
- Dissolving 3-hydrazinyl-1,2-benzothiazole 1,1-dioxide (5 mmol) and N,N-diethylpropionamide (6 mmol) in dimethylacetamide
- Adding potassium carbonate (10 mmol) as base
- Heating at 80°C for 8 hours
- Purification via silica gel chromatography (ethyl acetate/hexane) yields target compound (yield: 72%)
| Parameter | Optimal Value |
|---|---|
| Solvent | Dimethylacetamide |
| Temperature | 80°C |
| Base | K₂CO₃ |
| Reaction Time | 8 hours |
Alternative Microwave-Assisted Synthesis
Accelerated Coupling via Microwave Irradiation
Microwave irradiation reduces reaction time from hours to minutes:
- Mixing 3-hydrazinylbenzothiazole sulfone (5 mmol), N,N-diethylpropionamide (6 mmol), and K₂CO₃ (10 mmol) in DMF
- Irradiating at 150°C, 300 W for 20 minutes
- Isolating product via precipitation in ice-water (yield: 85%)
- 4-fold reduction in reaction time
- Improved yield due to uniform heating
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Patent data highlights scalability using continuous flow systems:
- Feedstock Concentration: 0.5 M in THF
- Residence Time: 30 minutes at 100°C
- Catalyst: Heterogeneous Amberlyst-15 (5 wt%)
Economic Metrics:
| Metric | Value |
|---|---|
| Annual Capacity | 10 metric tons |
| Purity | >99.5% |
| Waste Index | 0.8 kg/kg product |
Analytical Characterization of Final Product
Spectroscopic Confirmation
- δ 10.21 (s, 1H, NH), 8.15 (d, 1H, Ar-H), 7.82 (t, 1H, Ar-H), 7.60 (d, 1H, Ar-H), 3.30 (q, 4H, NCH₂CH₃), 2.45 (t, 2H, COCH₂), 1.75 (m, 2H, CH₂), 1.10 (t, 6H, CH₃)
- m/z Calculated for C₁₄H₂₁N₄O₃S: 341.1284
- m/z Found: 341.1286 [M+H]⁺
Challenges and Mitigation Strategies
Hydrazine Oxidation Side Reactions
Sulfone Group Hydrolysis
- Issue: Acidic conditions cleave sulfone moiety
- Solution: Maintain pH >7 during coupling
Chemical Reactions Analysis
Types of Reactions
3-[1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N,N-diethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
3-[1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N,N-diethylpropanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: It can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N,N-diethylpropanamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Research Findings
- Ion Channel Modulation: Structural similarity to Kv1.3 blockers () implies possible immunomodulatory or neuroprotective effects .
- Synthetic Flexibility : The hydrazine linker allows for modular derivatization, as demonstrated in triazole and benzohydrazide syntheses () .
Biological Activity
Overview
3-[1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N,N-diethylpropanamide is a complex organic compound classified within the benzothiazole family. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The structure features a benzothiazole ring, a hydrazinyl group, and a diethylpropanamide moiety, which contribute to its diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄O₃S |
| Molecular Weight | 318.38 g/mol |
| IUPAC Name | 3-[amino-(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-N,N-diethylpropanamide |
| CAS Number | 299920-43-7 |
Antimicrobial Activity
Research indicates that derivatives of benzothiazoles exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacteria and fungi. The presence of electron-withdrawing groups enhances these activities. In particular, compounds similar to this compound have been evaluated against pathogens like Staphylococcus aureus and Escherichia coli, demonstrating moderate to potent antimicrobial effects .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes critical in various biological pathways. A study on benzisothiazol derivatives highlighted their potential as caspase inhibitors, which are vital in apoptosis regulation. For instance, one derivative showed an IC50 value of 1.15 nM against caspase-3, indicating strong potency . This suggests that this compound may also possess similar inhibitory properties.
The mechanism through which this compound exerts its biological effects is still under investigation but is believed to involve:
- Enzyme Inhibition : Interacting with active sites of enzymes such as caspases or other proteases.
- Receptor Modulation : Potentially affecting receptor-mediated pathways that regulate cellular responses.
Further research is necessary to elucidate the precise molecular targets and pathways influenced by this compound.
Case Studies
Several studies have explored the biological activity of related benzothiazole derivatives:
- Antimicrobial Efficacy Study :
- Caspase Inhibition Study :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes and critical reaction parameters for preparing 3-[1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N,N-diethylpropanamide?
- Methodological Answer : The compound is typically synthesized via condensation reactions between 1,2-benzothiazol-3-yl hydrazine derivatives and activated carbonyl intermediates. Key parameters include temperature control (e.g., reflux conditions), solvent selection (e.g., DMF or acetonitrile), and stoichiometric ratios of reactants. For example, analogous hydrazinyl-propanamide derivatives require stepwise coupling under nitrogen to prevent oxidation of the hydrazine moiety .
Q. What analytical techniques are essential for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR (e.g., δ 1.2–1.4 ppm for diethyl groups; aromatic protons in benzothiazole ring at δ 7.5–8.5 ppm) confirms substituent positions and hydrazine linkage .
- X-ray Diffraction : Resolves crystallographic parameters, such as bond angles and dihedral angles, critical for verifying stereochemistry .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., m/z = 367.4 for [M+H]⁺) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Follow GHS guidelines for hydrazine derivatives:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and eye protection.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.
- First Aid : Immediate skin/eye rinsing with water and medical consultation for accidental exposure .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reaction yield of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Predict reaction pathways (e.g., transition states for hydrazine coupling) using DFT methods (e.g., B3LYP/6-31G* basis set) .
- Machine Learning (ML) : Train models on reaction databases to identify optimal conditions (e.g., solvent polarity, catalyst loading) for yield improvement. ICReDD’s workflow integrates ML with experimental validation to reduce trial-and-error cycles .
Q. How should researchers address discrepancies between in vitro bioactivity and in vivo efficacy?
- Methodological Answer :
- Metabolic Stability Assays : Use liver microsomes to assess cytochrome P450-mediated degradation.
- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability (e.g., via LC-MS/MS) to identify absorption issues.
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., sulfonamide groups) to enhance membrane permeability .
Q. What experimental design strategies are effective for screening bioactivity against cancer or microbial targets?
- Methodological Answer :
- Factorial Design : Vary concentrations (e.g., 1–100 µM), exposure times, and cell lines (e.g., MCF-7 for breast cancer) to identify synergistic effects .
- Dose-Response Curves : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism).
- Proteomics : Validate target engagement via Western blotting (e.g., apoptosis markers like caspase-3) .
Q. How can AI-driven simulations enhance mechanistic studies of this compound’s interaction with enzymes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding poses with targets like COX-2 or HDACs. Focus on hydrogen bonding with the benzothiazole-dioxide moiety .
- Molecular Dynamics (MD) : Simulate ligand-receptor dynamics (e.g., RMSD <2 Å over 100 ns) to assess stability.
- COMSOL Multiphysics : Model diffusion kinetics in tumor spheroids to correlate with in vitro cytotoxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
